3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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Description
“3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” seems to be a complex organic compound. The “3-Chloropropyl” part refers to a three-carbon chain with a chlorine atom attached, and “5-(1,3-dioxolan-2-YL)-2-thienyl” suggests the presence of a dioxolane ring and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 2-(3-Chloropropyl)-1,3-dioxolane have been used in the synthesis of various complex molecules . They are often used for the introduction of a 3-(1,3-dioxolan-2-yl)propyl moiety .
Scientific Research Applications
Gas Chromatography
3-Chloropropanediol, a component structurally related to 3-Chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, has been utilized in gas chromatography. This method involves derivatizing 3-chloropropanediol for determination in various solvents and resin extracts, showcasing its utility in analytical chemistry (Kissa, 1992).
Chemical Reactions Under Basic Conditions
Intermolecular reactions of chlorohydrine anions with carbonyl compounds under basic conditions can form 1,3-dioxolanes. This reaction is applicable for protecting carbonyl groups in the form of cyclic acetals, demonstrating an important role in synthetic chemistry (Barbasiewicz & Mąkosza, 2006).
Synthesis of δ-Lactones
In the context of organic synthesis, the reaction of 2-(3-lithiopropyl)-1,3-dioxolane with aldehydes and ketones, followed by hydrolysis and oxidation, yields δ-lactones. This process exemplifies the compound's role in facilitating complex organic reactions (Ramón & Yus, 1990).
Antioxidant Evaluation
In a study on molecular modeling and antioxidant evaluation, novel derivatives of di-2-thienyl ketones, which are structurally similar to this compound, were synthesized. These compounds showed significant antioxidant activity, demonstrating potential in pharmacological research (Althagafi, 2022).
properties
IUPAC Name |
4-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-5-1-2-8(13)9-3-4-10(16-9)11-14-6-7-15-11/h3-4,11H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPUPYCOZJPSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641893 |
Source
|
Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-44-6 |
Source
|
Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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